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molecular formula C12H10Cl2O5 B8294834 Ethyl 5-formyl-7,8-dichloro-1,4-benzodioxane-2-carboxylate

Ethyl 5-formyl-7,8-dichloro-1,4-benzodioxane-2-carboxylate

Cat. No. B8294834
M. Wt: 305.11 g/mol
InChI Key: UOLQKAVOODOFJA-UHFFFAOYSA-N
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Patent
US04595767

Procedure details

This is passed through Lober column B (made by Merck) with benzene/acetone (30/1) as an eluent. The product in the earliest fraction is recrystallized from acetone/ether/petroleum ether to give 1.031 g (yield 47%) of the objective ethyl 6-formyl-7,8-dichloro-1,4-benzodioxane-2-carboxylate (Ib'-51), m.p. 101°-102° C. And the product in the later fractions are also recrystallized in the same manner as above to give 1.057 g (yield 49%) of ethyl 5-formyl-7,8-dichloro-1,4-benzodioxane-2-carboxylate (Ib'-50), m.p. 110°-113° C.
Quantity
1.031 g
Type
reactant
Reaction Step One
Name
benzene acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[C:17]([Cl:18])=[C:16]([Cl:19])[C:6]2[O:7][CH:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:9][O:10][C:5]=2[CH:4]=1)=O.C1C=CC=CC=1.C[C:27](C)=[O:28]>>[CH:27]([C:4]1[C:5]2[O:10][CH2:9][CH:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[O:7][C:6]=2[C:16]([Cl:19])=[C:17]([Cl:18])[CH:3]=1)=[O:28] |f:1.2|

Inputs

Step One
Name
Quantity
1.031 g
Type
reactant
Smiles
C(=O)C1=CC2=C(OC(CO2)C(=O)OCC)C(=C1Cl)Cl
Step Two
Name
benzene acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1.CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product in the earliest fraction is recrystallized from acetone/ether/petroleum ether
CUSTOM
Type
CUSTOM
Details
And the product in the later fractions are also recrystallized in the same manner as above

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC(=C(C=2OC(COC21)C(=O)OCC)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.057 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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